molecular formula C19H22N2O4S B2709933 N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide CAS No. 903351-16-6

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2709933
CAS No.: 903351-16-6
M. Wt: 374.46
InChI Key: BNWCASURPSHBKL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with an ethylphenyl group and a morpholinosulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with 3-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl)-3-(morpholinosulfonyl)benzamide
  • N-(2-ethylphenyl)-3-(piperidinosulfonyl)benzamide
  • N-(2-ethylphenyl)-3-(morpholinocarbonyl)benzamide

Uniqueness

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide stands out due to the presence of both the ethylphenyl and morpholinosulfonyl groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-15-6-3-4-9-18(15)20-19(22)16-7-5-8-17(14-16)26(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWCASURPSHBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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